



Navigating the Therapeutic Potential of Methoxyphenyl Urea Derivatives: A Mechanistic Overview

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Compound of Interest 1-Carbamoyl-3-(4-Compound Name: methoxyphenyl)urea Get Quote Cat. No.: B5141596

Disclaimer: Information regarding the specific molecule "1-Carbamoyl-3-(4**methoxyphenyl)urea**" is not readily available in the current scientific literature. Therefore, this technical guide will provide an in-depth overview of the mechanisms of action for structurally related and well-researched compounds, particularly diaryl ureas incorporating a methoxyphenyl moiety. The primary focus will be on their roles as kinase inhibitors in oncology, a field where this structural class has demonstrated significant therapeutic impact.

Diaryl Ureas as Multi-Kinase Inhibitors

A prominent mechanism of action for many diaryl urea compounds, including those with a 4methoxyphenyl group, is the inhibition of multiple protein kinases involved in tumor cell proliferation and angiogenesis. The archetypal molecule in this class is Sorafenib, a bi-aryl urea approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1][2][3]

The diaryl urea motif is crucial for the inhibitory activity, often acting as a type II kinase inhibitor. [4] This class of inhibitors binds to the "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. This binding mode is distinct from type I inhibitors that bind to the active "DFG-in" conformation. The urea moiety typically forms key hydrogen bonds with a conserved glutamic acid residue in the αC-helix and the backbone amide of the aspartate residue of the DFG motif.[4]

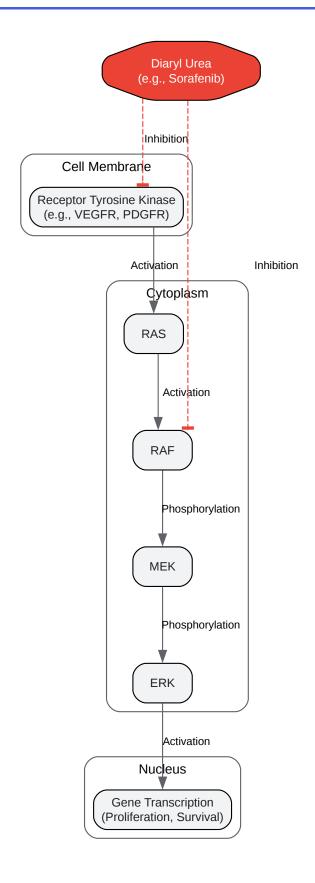


Inhibition of the RAF/MEK/ERK Signaling Pathway

A primary target of Sorafenib and related diaryl ureas is the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[1][5] This pathway is a critical regulator of cell division, proliferation, and survival.[5] Sorafenib inhibits RAF kinases, including RAF-1 (or C-Raf) and both wild-type and mutant B-RAF.[1] By blocking RAF, these compounds prevent the downstream phosphorylation of MEK and ERK, thereby inhibiting the transmission of proproliferative signals to the nucleus.[5]

A diaryl urea derivative, designated SMCI, has also been shown to inhibit the proliferation of hepatocellular carcinoma cells by targeting the RAS/RAF/MEK/ERK pathway.[5]





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Figure 1: Inhibition of the RAF/MEK/ERK pathway by diaryl ureas.



Anti-Angiogenic Activity through VEGFR and PDGFR Inhibition

In addition to intracellular signaling, many diaryl ureas exhibit potent anti-angiogenic effects by targeting receptor tyrosine kinases (RTKs) on the cell surface.[1][6] Specifically, they inhibit vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor- β (PDGFR- β).[1] These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking these receptors, diaryl ureas can stifle tumor growth and metastasis.[3]

Table 1: Inhibitory Activity of Diaryl Urea Derivatives against Various Kinases

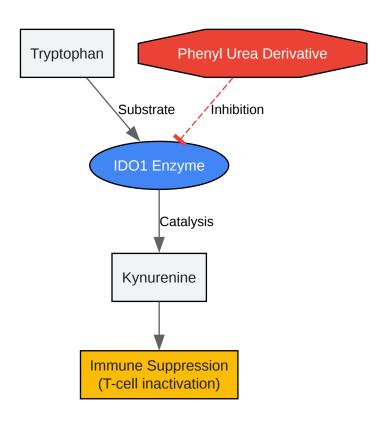
Compound	Target Kinase	IC50 Value	Cell Line	Reference
Sorafenib	KDR (VEGFR-2)	28 nM	N/A	[4]
SMCI	Phospho-Raf	Dose-dependent reduction	Hep3B, PLC/PRF/5	[5]
SMCI	Phospho-Erk	Dose-dependent reduction	Hep3B, PLC/PRF/5	[5]
Compound 25a	ρ38α	0.47 nM	N/A	[7]
Compound 7u	BRAF	2.39 ± 0.10 μM	A549	[8]
Compound 7u	BRAF	3.90 ± 0.33 μM	HCT-116	[8]

Phenyl Urea Derivatives as Indoleamine 2,3dioxygenase 1 (IDO1) Inhibitors

Another emerging mechanism of action for phenyl urea derivatives is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1).[9] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism along the kynurenine pathway.[9] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function. This creates an immunosuppressive environment that allows tumor cells to evade the host's immune system. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.



Several studies have identified phenyl urea derivatives as potent and selective IDO1 inhibitors. [9][10] For instance, certain para-substituted phenyl urea derivatives have shown IDO1 inhibitory activity with IC50 values in the sub-micromolar range, without affecting the related enzyme tryptophan 2,3-dioxygenase (TDO).[9]



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Figure 2: Mechanism of IDO1 inhibition by phenyl urea derivatives.

Table 2: IDO1 Inhibitory Activity of Phenyl Urea Derivatives

Compound	IDO1 IC50 (μM)	TDO Inhibition	Reference
i12	0.1 - 0.6	No	[9]
i23	0.1 - 0.6	No	[9]
i24	0.1 - 0.6	No	[9]
3g	1.73 ± 0.97	N/A	[10]



Experimental Protocols Kinase Inhibition Assays

The inhibitory activity of compounds against specific kinases is often determined using in vitro enzymatic assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay or similar fluorescence resonance energy transfer (FRET) based assays.

General Protocol:

- A kinase, a fluorescently labeled antibody, and a tracer ligand that binds to the ATP-binding site of the kinase are combined.
- The test compound is added at various concentrations.
- If the compound binds to the kinase's ATP-binding site, it displaces the tracer, leading to a
 decrease in the FRET signal.
- The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

General Protocol:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
- An MTT solution is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.
- A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.



- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

IDO1 Enzymatic Assay

The inhibitory effect on IDO1 can be measured by quantifying the conversion of tryptophan to N-formylkynurenine.

General Protocol:

- Recombinant human IDO1 enzyme is incubated with L-tryptophan in the presence of ascorbic acid and methylene blue in a reaction buffer.
- The test compound at various concentrations is added to the reaction mixture.
- The reaction is initiated and incubated at room temperature.
- The reaction is stopped, and the N-formylkynurenine produced is converted to kynurenine by acid hydrolysis.
- The amount of kynurenine is quantified by measuring the absorbance at a specific wavelength (e.g., 321 nm) or by HPLC.
- The IC50 value is calculated from the dose-inhibition curve.

Conclusion

While the specific mechanism of action for "1-Carbamoyl-3-(4-methoxyphenyl)urea" remains to be elucidated, the broader class of diaryl ureas containing the methoxyphenyl moiety represents a rich area of medicinal chemistry with significant therapeutic implications, particularly in oncology. Their ability to act as multi-kinase inhibitors, targeting key signaling pathways like RAF/MEK/ERK and angiogenesis-related RTKs, is well-established. Furthermore, the potential for related phenyl urea structures to function as immunomodulatory agents through IDO1 inhibition opens up new avenues for cancer treatment. Further research into this chemical space is warranted to discover novel and more potent therapeutic agents.



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